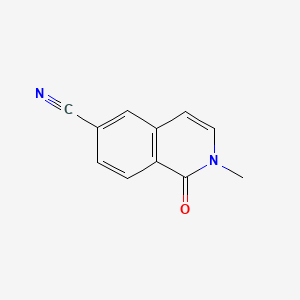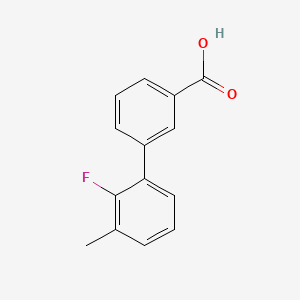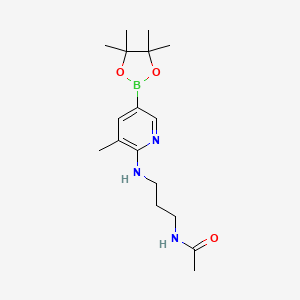
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate is a fatty acid ester commonly used in the personal care and cosmetic industry as an emulsifier and surfactant. It is an ester of lauric acid and polyglycerin-10, derived from the polymerization of glycerin . This compound helps stabilize oil and water mixtures, creating stable emulsions and enhancing the spreadability and texture of products . It appears as a yellowish to amber-colored liquid and is often found in skincare products such as cleansers, creams, lotions, and makeup removers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate is typically produced through the esterification of lauric acid with polyglycerin-10 . The reaction involves combining the two compounds in the presence of a catalyst, such as an acid or an enzyme . This process results in the formation of this compound as the ester product .
Industrial Production Methods: Various vegetable oils are used as raw materials for manufacturing this compound . The industrial production process involves the polymerization of glycerin followed by esterification with lauric acid . This method ensures a consistent and high-quality product suitable for use in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate primarily undergoes esterification reactions . It is an ester of lauric acid and polyglycerin-10, which is derived from the polymerization of glycerin .
Common Reagents and Conditions: The esterification reaction involves the use of lauric acid and polyglycerin-10 in the presence of a catalyst, such as an acid or an enzyme . The reaction conditions typically include controlled temperature and pressure to ensure the formation of the ester product .
Major Products Formed: The primary product formed from the esterification reaction is this compound . This compound is used as an emulsifier and surfactant in various cosmetic formulations .
Scientific Research Applications
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as an emulsifier and surfactant to stabilize oil and water mixtures . It is also employed in the synthesis of other compounds through esterification reactions .
Biology: In biological research, this compound is used to study the effects of emulsifiers and surfactants on biological systems . It is also used in the formulation of various biological assays and experiments .
Medicine: In medicine, this compound is used in the formulation of topical creams and lotions . Its emulsifying properties help improve the texture and spreadability of these products, enhancing their effectiveness .
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products . Its ability to stabilize emulsions and improve product texture makes it a valuable ingredient in these formulations .
Mechanism of Action
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate exerts its effects through its emulsifying and surfactant properties . As an emulsifier, it helps stabilize oil and water mixtures, preventing them from separating . This is achieved by reducing the surface tension between the oil and water phases, allowing them to form a stable emulsion . As a surfactant, this compound helps gather dirt, oil, and other pollutants, making them easier to rinse away . It also enhances the spreadability and texture of products, providing a pleasant, non-greasy feel .
Comparison with Similar Compounds
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate is often compared with other emulsifiers and surfactants used in cosmetic formulations . Some similar compounds include:
Glyceryl Stearate: Another common emulsifier used in cosmetics, known for its ability to stabilize oil and water mixtures.
Cetearyl Olivate: An emulsifier derived from olive oil, used in various skincare products for its moisturizing properties.
Sorbitan Olivate: A surfactant and emulsifier derived from olive oil, known for its mildness and compatibility with sensitive skin.
This compound is unique in its ability to provide a pleasant, non-greasy feel to products while enhancing their spreadability and texture . Its multifunctional nature makes it a valuable ingredient in formulating effective and aesthetically pleasing cosmetic products .
Properties
IUPAC Name |
2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84O22/c1-2-3-4-5-6-27(7-28(53)16-43)39(8-29(54)17-44,9-30(55)18-45)41(12-33(58)21-48,13-34(59)22-49)42(14-35(60)23-50,15-36(61)24-51)40(10-31(56)19-46,11-32(57)20-47)38(63)64-26-37(62)25-52/h27-37,43-62H,2-26H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCYPSQCCKDHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34406-66-1 |
Source


|
| Record name | Polyglyceryl 10 dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)








![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)
